5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid
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Overview
Description
5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by sulfonation. One common method involves the reaction of 2-aminothiophenol with 2-methoxybenzaldehyde in the presence of a catalyst such as piperidine in ethanol. The resulting intermediate is then treated with sulfuric acid to introduce the sulfonic acid group .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials .
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2-Methoxybenzaldehyde: Used in the synthesis of various benzothiazole compounds.
Benzothiazole-2-sulfonic acid: A related compound with similar chemical properties
Uniqueness
5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and sulfonic acid groups enhance its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
6634-67-9 |
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Molecular Formula |
C14H11NO4S2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C14H11NO4S2/c1-19-11-7-6-9(8-13(11)21(16,17)18)14-15-10-4-2-3-5-12(10)20-14/h2-8H,1H3,(H,16,17,18) |
InChI Key |
WJENXRHKDSZJIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)O |
Origin of Product |
United States |
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